molecular formula C20H23N3O B4754263 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole

1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole

Cat. No. B4754263
M. Wt: 321.4 g/mol
InChI Key: ORDCRJPGBVDDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as MBM-1, is a chemical compound that has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole may induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties. Additionally, 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole in lab experiments is its potent anticancer activity. Additionally, 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole. One area of interest is the development of more potent analogs of 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole that may have even greater anticancer activity. Additionally, researchers may explore the potential use of 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole and its potential use in the treatment of various diseases.

Scientific Research Applications

1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been studied for its potential as an anticancer agent. In vitro studies have shown that 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(4-methylbenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

properties

IUPAC Name

4-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-6-8-17(9-7-16)14-23-19-5-3-2-4-18(19)21-20(23)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDCRJPGBVDDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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